Sisomicin

Beschreibung

Sisomicin has been used in trials studying the treatment of Pyoderma.

This compound has been reported in Micromonospora inyonensis and Euglena gracilis with data available.

This compound is a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis. This compound is strucurally similar to gentamicin but has a unique unsaturated diamino sugar. Of the aminoglycoside antibiotics, this compound has the greatest activity against gram-positive bacteria.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Antibiotic produced by Micromonospora inyoensis. It is closely related to gentamicin C1A, one of the components of the gentamicin complex (GENTAMICINS).

See also: Gentamicin (related); Gentamicin Sulfate (related); Netilmicin (narrower) ... View More ...

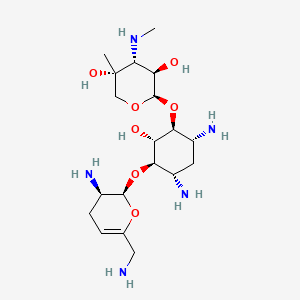

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWAJWIAIPFPJE-YFMIWBNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53179-09-2 (sulfate (2:5) (salt)) | |

| Record name | Sisomicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32385-11-8 | |

| Record name | Sisomicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32385-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sisomicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sisomicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SISOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X55XSL74YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Production of Sisomicin: A Technical Guide

An In-depth Examination of the Fermentation, Isolation, Biosynthesis, and Antimicrobial Activity of an Aminoglycoside from Micromonospora inyoensis

Abstract

Sisomicin, a significant member of the aminoglycoside antibiotic family, is a natural product of the actinomycete Micromonospora inyoensis. First identified as antibiotic 6640, its discovery marked a notable advancement in the search for potent broad-spectrum antibacterial agents. Structurally akin to gentamicin, this compound exhibits exceptional activity against a wide array of Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the intricate details of its discovery, the biosynthetic pathway, and the methodologies for its production and analysis. The guide offers detailed experimental protocols for fermentation, isolation, and purification, presents quantitative data in structured tables for comparative analysis, and visualizes complex biological and experimental workflows using Graphviz diagrams. This document serves as a thorough resource for understanding and harnessing the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis[1]. Initially designated as antibiotic 6640, it is structurally related to gentamicin C1a and is a crucial precursor for the semi-synthetic antibiotics netilmicin and plazomicin[2][3]. The unique unsaturated aminocyclitol structure of this compound contributes to its potent bactericidal activity. Its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit. This interaction disrupts the initiation of translation, causes misreading of mRNA, and leads to the production of nonfunctional or truncated proteins, ultimately resulting in bacterial cell death. This compound has demonstrated significant efficacy against a broad spectrum of pathogens, making it a valuable tool in combating bacterial infections.

Fermentation of Micromonospora inyoensis

The production of this compound is achieved through submerged aerobic fermentation of Micromonospora inyoensis. The yield of this compound is highly dependent on the composition of the culture medium and various physical parameters.

Culture Media and Conditions

Successful fermentation of M. inyoensis for this compound production involves a two-stage process: a seed culture to generate sufficient biomass, followed by a production phase in a specifically formulated fermentation medium.

Table 1: Composition of Media for Micromonospora inyoensis Fermentation

| Component | Seed Culture Medium | Fermentation Medium |

| Carbon Source | Dextrose (0.15%), Soluble Starch (2.4%) | Soluble Starch or Dextrin (5%) |

| Nitrogen Source | Beef Extract (0.3%), Tryptone (0.5%), Yeast Extract (0.5%) | Soybean Meal (3.5%) |

| Minerals/Salts | Calcium Carbonate (0.2%) | Calcium Carbonate (0.7%) |

| Trace Elements | - | Cobalt Chloride (CoCl₂) (16.8 µM) |

| Initial pH | 8.0 | 8.0 |

Experimental Protocol: Fermentation of Micromonospora inyoensis

-

Inoculum Preparation: A seed culture is initiated by inoculating a 250 mL shake flask containing 20 mL of seed culture medium with 10⁴–10⁵ spores of M. inyoensis. The culture is incubated at 28°C for 3 days on a rotary shaker at 150 rpm.

-

Production Fermentation: A 500 mL shake flask containing 50 mL of fermentation medium is inoculated with a suitable amount of the seed culture. The production culture is then incubated at 28°C for 4 days on a rotary shaker at 150 rpm.

-

Process Monitoring: The pH of the fermentation broth is monitored and maintained. Dissolved oxygen levels are also a critical parameter, with studies showing that controlling it at 30% can significantly enhance this compound titers[2].

Optimization of this compound Production

Several factors have been identified to significantly influence the yield of this compound. Strain improvement through mutagenesis, coupled with optimization of fermentation parameters, has led to substantial increases in production titers.

-

Strain Improvement: Chemical mutagenesis of M. inyoensis using agents like diethyl sulfate has been successful in generating high-yielding strains. For instance, a mutant strain, H6-32, exhibited a 42.6% increase in this compound titer compared to the parent strain[2].

-

Nutrient Optimization: The choice of carbon and nitrogen sources is crucial. Polysaccharides such as starch and dextrin are generally superior to glucose for this compound production. Organic nitrogen sources are also preferred.

-

Trace Elements and Precursors: The addition of cobalt chloride and methionine to the fermentation medium has been shown to have a stimulatory effect on this compound formation.

-

Dissolved Gases: Lower concentrations of dissolved carbon dioxide during the idiophase (antibiotic production phase) have been correlated with increased this compound yields.

Table 2: this compound Production Titers under Different Conditions

| Strain/Condition | Titer (U/mL) | Reference |

| M. inyoensis OG-1 (Original Strain) | 1042 | [2] |

| M. inyoensis H6-32 (Mutant Strain) | 1486 | [2] |

| M. inyoensis H6-32 with Optimized C/N Sources | 1780 | [2] |

| M. danubiensis (Lab Conditions) | >450 | |

| M. danubiensis (Pilot Plant) | 350-400 |

Isolation and Purification of this compound

The recovery of this compound from the fermentation broth is a multi-step process involving the separation of the antibiotic from the mycelia and other components of the culture medium.

Extraction from Fermentation Broth

A common method for extracting this compound involves acidification of the fermentation broth to release the cell-bound antibiotic, followed by filtration and subsequent purification steps.

Experimental Protocol: this compound Extraction

-

Acidification: At the end of the fermentation, the pH of the entire broth is adjusted to approximately 2.0 with a mineral acid, such as sulfuric acid. This step releases the basic this compound from the mycelium into the aqueous phase.

-

Filtration: The acidified broth is filtered to remove the mycelia and other solid components.

-

Neutralization and Precipitation: The filtrate is neutralized, and oxalic acid is added to precipitate calcium ions, which are then removed by a second filtration.

-

Final pH Adjustment: The pH of the clear filtrate is adjusted to neutral, typically using ammonium hydroxide.

Chromatographic Purification

Ion-exchange and reversed-phase chromatography are key techniques for the purification of this compound.

Experimental Protocol: Ion-Exchange Chromatography

-

Resin Selection and Equilibration: A cation-exchange resin, such as Amberlite IRC-50 or Diaion HPK-25, is packed into a column and equilibrated with an appropriate buffer.

-

Sample Loading: The neutralized filtrate from the extraction step is passed through the equilibrated ion-exchange column. This compound, being basic, binds to the resin.

-

Washing: The column is washed with deionized water to remove unbound impurities.

-

Elution: The bound this compound is eluted from the column using a solution of ammonium hydroxide (e.g., 2N).

-

Concentration: The eluate containing this compound is concentrated, often under vacuum.

Experimental Protocol: Reversed-Phase Chromatography

-

Column and Mobile Phase: A C18 reversed-phase column is typically used. The mobile phase often consists of a mixture of an ion-pairing agent (e.g., trifluoroacetic acid) and an organic solvent like methanol or acetonitrile.

-

Sample Injection: The concentrated this compound fraction from the ion-exchange step is dissolved in the mobile phase and injected into the HPLC system.

-

Gradient Elution: A gradient of increasing organic solvent concentration is used to elute this compound and separate it from closely related impurities.

-

Fraction Collection: Fractions containing pure this compound are collected based on the detector response.

-

Final Processing: The purified this compound fractions are pooled, concentrated, and can be converted to a salt form (e.g., sulfate) and lyophilized or spray-dried.

Analytical Methods for this compound Characterization

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification and purity assessment of this compound.

Table 3: HPLC Methods for this compound Analysis

| Method | Column | Mobile Phase | Detection | Reference |

| HPLC-ELSD | Agilent SB-C18 (4.6 x 250 mm, 5 µm) | 0.05 mol·L⁻¹ trifluoroacetic acid-methanol (90:10) | Evaporative Light Scattering Detector (ELSD) | |

| HPLC-MSn | Agilent SB-C18 (4.6 x 250 mm, 5 µm) | 0.05 mol·L⁻¹ trifluoroacetic acid-methanol (90:10) | Mass Spectrometry (MSn) | |

| HPLC-IPD | Spherisorb C18 (4.6 x 250 mm) | Methanol-acetonitrile-water (20:10:70) with 0.5 mmol/L nicotinamide, 5 mmol/L sodium 1-heptanesulfonate, and 0.05 mol/L phosphoric acid | UV (268 nm) - Indirect Photometric Detection |

Biosynthesis of this compound

The biosynthesis of this compound in Micromonospora inyoensis is a complex process orchestrated by a dedicated gene cluster.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster spans approximately 47 kb and contains 37 open reading frames (ORFs)[1]. These genes encode the enzymes responsible for the synthesis of the this compound molecule, as well as proteins involved in regulation, resistance, and transport of the antibiotic[1]. Comparative genetic studies have revealed a significant similarity between the this compound and gentamicin biosynthetic pathways.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is thought to proceed through a series of enzymatic modifications of a 2-deoxystreptamine core. Key steps in the proposed pathway include glycosylation, amination, and methylation reactions. Gentamicin A is a known intermediate in the biosynthesis of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Antibacterial Activity of this compound

This compound exhibits potent bactericidal activity against a broad range of clinically relevant bacteria. Its efficacy is often comparable to or greater than that of gentamicin, particularly against certain Gram-negative bacilli.

Table 4: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Isolates

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | - | - | ≤1.56 |

| Klebsiella spp. | - | - | ≤1.56 |

| Proteus mirabilis | - | - | ≤1.56 |

| Pseudomonas aeruginosa | - | - | ≤4.0 |

| Serratia marcescens | - | - | >1.56 |

| Staphylococcus aureus | - | - | - |

| Enterobacter spp. | - | - | ≤1.56 |

Note: MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental and Logical Workflows

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Caption: Workflow for the fermentation of M. inyoensis.

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This compound, derived from Micromonospora inyoensis, remains a clinically relevant aminoglycoside antibiotic with potent and broad-spectrum antibacterial activity. The continuous efforts in strain improvement and fermentation optimization have significantly enhanced its production yields. The detailed methodologies for fermentation, isolation, purification, and analysis provided in this guide offer a valuable resource for researchers and drug development professionals. A deeper understanding of the regulatory mechanisms governing its biosynthesis may pave the way for further enhancements in its production and the generation of novel, more effective derivatives. The comprehensive data and visual workflows presented herein aim to facilitate further research and development in the field of aminoglycoside antibiotics.

References

- 1. Molecular cloning and sequence analysis of the this compound biosynthetic gene cluster from Micromonospora inyoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced Production of this compound in Micromonospora inyoensis by Protoplast Mutagenesis and Fermentation Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sisomicin Biosynthesis Pathway and Genetic Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sisomicin, a potent aminoglycoside antibiotic produced by Micromonospora inyoensis, has long been a subject of interest in both clinical settings and drug development due to its broad-spectrum activity. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway and the associated gene cluster. By delving into the genetic and biochemical intricacies of its production, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for further investigation and potential bioengineering of this important natural product. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic pathway to facilitate a deeper understanding of the molecular processes underpinning this compound formation.

Introduction

This compound is a member of the 4,6-disubstituted 2-deoxystreptamine (2-DOS) family of aminoglycoside antibiotics.[1] Its biosynthesis is orchestrated by a dedicated gene cluster in Micromonospora inyoensis. The elucidation of this pathway is crucial for understanding the natural production of this compound and for developing strategies to enhance its yield or to generate novel, semi-synthetic derivatives with improved therapeutic properties. This guide will explore the genetic organization of the this compound biosynthetic gene cluster and the enzymatic reactions that constitute its biosynthetic pathway.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Micromonospora inyoensis spans approximately 47 kilobases (kb) and comprises 37 open reading frames (ORFs).[2] These genes encode a suite of proteins responsible for the biosynthesis of the this compound molecule, as well as for regulation of the pathway, self-resistance mechanisms, and transport of the antibiotic out of the cell.[2] The organization of these genes provides a blueprint for the coordinated production of this complex secondary metabolite.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Putative Function | Homologous Gene in Gentamicin Cluster |

| sis1 | 2-deoxy-scyllo-inosose synthase | genB1 |

| sis2 | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | genB2 |

| sis3 | Dehydrogenase | genB3 |

| sis4 | Dehydrogenase | genB4 |

| sis5 | Glycosyltransferase | genD |

| sis6 | Aminotransferase | genS1 |

| sis7 | Dehydrogenase/reductase | genS2 |

| sis8 | Radical SAM enzyme | genK |

| sis9 | P-450 monooxygenase | - |

| sis10 | Acyl-CoA synthetase | - |

| sis11 | Acyl-CoA dehydrogenase | - |

| sis12 | Enoyl-CoA hydratase/isomerase | - |

| sis13 | 3-hydroxyacyl-CoA dehydrogenase | - |

| sis14 | Thiolase | - |

| sis15 | Acyl carrier protein | - |

| sis16 | Ketoreductase | - |

| sis17 | Dehydratase | - |

| sis18 | Enoyl reductase | - |

| sis19 | Methyltransferase | genK |

| sis20 | Aminotransferase | genB3 |

| sis21 | Phosphotransferase | genP |

| sisR | Regulatory protein | genR |

| sisA | Resistance (acetyltransferase) | - |

Note: This table is a putative annotation based on homology to the gentamicin biosynthetic gene cluster and general knowledge of aminoglycoside biosynthesis. The precise function of each gene product requires experimental verification.

The this compound Biosynthetic Pathway

The biosynthesis of this compound proceeds through a series of enzymatic reactions, starting from central metabolic precursors. The pathway can be conceptually divided into three main stages: 1) formation of the 2-deoxystreptamine (2-DOS) core, 2) synthesis and attachment of the sugar moieties, and 3) tailoring reactions to yield the final this compound molecule. The pathway shares significant similarity with the well-characterized gentamicin biosynthetic pathway.[2]

Figure 1. Proposed biosynthetic pathway of this compound.

Formation of the 2-Deoxystreptamine (2-DOS) Core

The biosynthesis of this compound is initiated with the formation of the central aminocyclitol core, 2-deoxystreptamine (2-DOS), from glucose-6-phosphate. This process involves a series of enzymatic reactions catalyzed by enzymes encoded by the sis gene cluster. The key enzyme, 2-deoxy-scyllo-inosose synthase (DOIS), likely encoded by sis1, catalyzes the conversion of glucose-6-phosphate to 2-deoxy-scyllo-inosose. This is followed by two transamination steps and a dehydrogenation, catalyzed by aminotransferases and dehydrogenases (encoded by genes such as sis2, sis3, and sis4), to yield 2-DOS.

Glycosylation and Formation of Intermediates

Following the formation of the 2-DOS core, a glycosyltransferase, putatively encoded by sis5, attaches a sugar moiety to form the pseudodisaccharide paromamine. Subsequent enzymatic modifications, including amination and methylation, lead to the formation of key intermediates such as gentamicin A2 and G418.

Dideoxygenation and Final Tailoring Steps

A critical step in the biosynthesis of this compound is the dideoxygenation of the sugar ring. This process is thought to be analogous to the dideoxygenation in gentamicin biosynthesis, which involves a phosphotransferase and two pyridoxal-5'-phosphate (PLP)-dependent enzymes.[3] In the this compound pathway, it is proposed that a phosphotransferase (e.g., Sis21) first phosphorylates a hydroxyl group on the sugar moiety. Subsequently, a PLP-dependent enzyme (e.g., Sis20) catalyzes a dehydration and dephosphorylation cascade to introduce a double bond. Finally, a dehydrogenase (e.g., Sis7) reduces this double bond to yield the mature this compound molecule.

Quantitative Data

The production of this compound can be significantly influenced by fermentation conditions and strain improvement strategies. The following table summarizes some of the reported quantitative data related to this compound production.

Table 2: Quantitative Data on this compound Production

| Strain | Fermentation Condition | This compound Titer (U/mL) | Reference |

| M. inyoensis OG-1 (wild-type) | Initial fermentation | 1042 | [4] |

| M. inyoensis H6-32 (mutant) | After protoplast mutagenesis | 1486 | [4] |

| M. inyoensis H6-32 | Optimized carbon and nitrogen sources | Not specified | [4] |

| M. inyoensis H6-32 | 5-L fermenter with DO control at 30% | 1780 | [4] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a variety of molecular biology and biochemical techniques. Below are outlines of key experimental protocols.

Gene Knockout and Complementation

Figure 2. Workflow for gene knockout experiments.

Protocol:

-

Construction of the Knockout Vector: A disruption cassette, typically an antibiotic resistance gene, is cloned into a vector, flanked by homologous regions upstream and downstream of the target gene in the sis cluster.

-

Transformation of M. inyoensis: The knockout vector is introduced into M. inyoensis protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events result in the replacement of the target gene with the disruption cassette.

-

Verification of Mutants: Gene replacement is confirmed by polymerase chain reaction (PCR) analysis using primers flanking the target gene.

-

Phenotypic Analysis: The mutant strain is cultivated, and the fermentation broth is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the effect of the gene knockout on this compound production and the accumulation of any biosynthetic intermediates.

-

Complementation: To confirm that the observed phenotype is due to the gene knockout, the wild-type gene is reintroduced into the mutant strain on an expression vector, and this compound production is reassessed.

In Vitro Enzyme Assays

Protocol:

-

Cloning and Expression of the Target Gene: The coding sequence of a putative biosynthetic enzyme from the sis cluster is cloned into an expression vector (e.g., pET series for E. coli).

-

Protein Expression and Purification: The recombinant protein is overexpressed in a suitable host, such as E. coli, and purified to homogeneity using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay: The purified enzyme is incubated with its predicted substrate(s) under optimized buffer conditions (pH, temperature, cofactors).

-

Product Analysis: The reaction mixture is analyzed by techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the product of the enzymatic reaction.

-

Kinetic Analysis: The kinetic parameters of the enzyme (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Precursor Feeding Studies

Protocol:

-

Selection of Labeled Precursor: A stable isotope-labeled potential precursor of the this compound pathway (e.g., 13C-labeled glucose or 15N-labeled glutamine) is chosen.

-

Administration to M. inyoensis Culture: The labeled precursor is added to the culture medium of M. inyoensis at a specific stage of growth.

-

Isolation of this compound: After a defined incubation period, this compound is purified from the fermentation broth.

-

Analysis of Isotope Incorporation: The purified this compound is analyzed by Mass Spectrometry (MS) and/or NMR spectroscopy to determine the extent and position of isotope incorporation. This information helps to confirm the role of the fed compound as a precursor in the biosynthetic pathway.

Conclusion

The this compound biosynthetic pathway in Micromonospora inyoensis represents a fascinating and complex example of antibiotic production. The elucidation of its genetic basis and enzymatic machinery provides a solid foundation for future research. This technical guide has summarized the current understanding of the this compound gene cluster and biosynthetic pathway, presented relevant quantitative data, and outlined key experimental protocols. This information is intended to serve as a valuable resource for researchers in academia and industry who are working to unravel the remaining mysteries of this compound biosynthesis, to improve its production, and to harness its biosynthetic machinery for the creation of novel antibiotics. The continued investigation into this pathway holds significant promise for addressing the growing challenge of antibiotic resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Molecular cloning and sequence analysis of the this compound biosynthetic gene cluster from Micromonospora inyoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enhanced Production of this compound in Micromonospora inyoensis by Protoplast Mutagenesis and Fermentation Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Sisomicin Against Gram-Negative Bacteria: A Technical Guide

Introduction

Sisomicin is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora inyoensis.[1] Structurally similar to gentamicin C1a, it exerts its bactericidal effects by inhibiting protein synthesis in susceptible bacteria.[2][3] This technical guide provides an in-depth analysis of the in-vitro activity of this compound against a range of clinically significant Gram-negative bacteria, presents comparative data with other aminoglycosides, and outlines the standardized experimental protocols for susceptibility testing. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

This compound's primary mechanism of action involves irreversible binding to the 30S subunit of the bacterial ribosome.[4][5] This interaction disrupts the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional proteins.[4][5] The accumulation of these aberrant proteins compromises the integrity of the bacterial cell membrane, ultimately resulting in cell death.[4] This potent bactericidal activity makes this compound an effective agent for treating severe infections, including septicemia, respiratory and urinary tract infections, and skin and soft tissue infections caused by susceptible Gram-negative organisms.[4]

Mechanism of Action

The bactericidal effect of this compound, like other aminoglycosides, is concentration-dependent and primarily targets the bacterial ribosome. The process begins with the transport of the antibiotic across the bacterial cell membrane, an energy-dependent process. Once inside the cytoplasm, this compound binds specifically to the 16S rRNA of the 30S ribosomal subunit at the aminoacyl-tRNA acceptor site (A site).[3] This binding has several critical consequences for protein synthesis:

-

Inhibition of the Initiation Complex: this compound interferes with the formation of the 70S initiation complex, a crucial first step in protein synthesis.[5]

-

mRNA Misreading: The binding of this compound to the A site distorts its conformation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[5]

-

Production of Aberrant Proteins: The synthesis of non-functional or truncated proteins disrupts numerous cellular processes, including cell wall maintenance and replication.[5]

-

Cell Envelope Damage: The accumulation of faulty proteins can lead to damage of the bacterial cell envelope, increasing its permeability and contributing to the bactericidal effect.[4]

In-Vitro Antibacterial Spectrum

This compound demonstrates potent in-vitro activity against a wide range of Gram-negative bacilli. Its efficacy is generally comparable to or greater than that of gentamicin against many species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-negative pathogens.

| Bacterium | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | 20 | Not specified | Not specified | 3.12 (100% inhibited) | [6] |

| Klebsiella spp. | 20 | Not specified | Not specified | 3.12 (100% inhibited) | [6] |

| Proteus mirabilis | 20 | Not specified | Not specified | 3.12 (100% inhibited) | [6] |

| Proteus vulgaris | 20 | Not specified | Not specified | 3.12 (100% inhibited) | [6] |

| Proteus morganii | 20 | Not specified | Not specified | 6.25 (100% inhibited) | [6] |

| Pseudomonas aeruginosa | 20 | ≤0.39 - >6.25 | Not specified | >6.25 (95% inhibited at 6.25) | [6] |

| Serratia marcescens | - | Higher than other aminoglycosides | - | - | [7] |

| Enterobacter spp. | - | Highly active | - | - | [7] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Bacteria.

Comparative Efficacy

Studies comparing this compound with other aminoglycosides have revealed a nuanced activity profile.

-

Against E. coli, Klebsiella spp., and Proteus mirabilis : this compound is slightly more active than gentamicin and tobramycin.[8]

-

Against Pseudomonas aeruginosa : Tobramycin is often the most effective bactericidal antibiotic, followed by this compound and then gentamicin.[7][9][10] However, some studies indicate this compound is more active than gentamicin against this pathogen.[10]

-

Against Serratia marcescens : this compound and amikacin are considered drugs of choice for hospital-acquired infections, though high doses may be required due to higher inhibitory concentrations.[7] Gentamicin may be more active than this compound against Serratia.[11]

-

Against Indole-Positive Proteus spp. and Enterobacter spp. : this compound demonstrates higher activity compared to gentamicin and tobramycin.[9][11]

-

Against Gentamicin-Resistant Strains : Isolates of Gram-negative bacilli resistant to gentamicin and tobramycin are often also resistant to this compound.[8] However, this compound may be active against organisms that are resistant to other aminoglycosides through non-enzymatic mechanisms.[1][2] Amikacin tends to be effective against many gentamicin-resistant isolates.[7][8]

Overall, the rate of resistance to this compound has been observed to be lower than that for tobramycin and gentamicin, but higher than for amikacin.[7]

Experimental Protocols

Standardized methods for determining the antibacterial susceptibility of this compound are crucial for clinical interpretation and research. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[12][13]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a commonly used technique.

Protocol: Broth Microdilution Method

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation:

-

Select 4-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

-

Transfer the colonies to a tube of sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Interpretation: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to a fixed amount of an antimicrobial agent impregnated on a paper disk.

Protocol: Disk Diffusion Method

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described for the MIC method.

-

Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to ensure uniform growth.

-

Disk Application: Aseptically apply a this compound disk (containing a specified amount of the drug, e.g., 10 µg) to the surface of the inoculated agar plate.

-

Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk. Compare this zone diameter to the interpretive criteria (breakpoints) established by organizations like CLSI or EUCAST to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Logical Framework for Aminoglycoside Resistance

Resistance to this compound and other aminoglycosides in Gram-negative bacteria can occur through several mechanisms. The most common is enzymatic modification of the antibiotic, which prevents it from binding to the ribosome.

Clinical Efficacy and Applications

This compound has been shown to be an effective therapy for serious systemic infections caused by susceptible Gram-negative bacteria.[14] Clinical trials have demonstrated its efficacy in treating urinary tract infections, with favorable results observed in over 90% of patients in some studies.[15][16] It has also been used for wound infections and other severe conditions.[15] The clinical efficacy of this compound is often superior or comparable to that of gentamicin.[14] As with all aminoglycosides, potential nephrotoxicity and ototoxicity are important considerations during therapy, and monitoring of renal function is recommended.

Conclusion

This compound is a potent aminoglycoside antibiotic with a broad spectrum of activity against clinically important Gram-negative bacteria. Its in-vitro efficacy against species such as E. coli, Klebsiella spp., Proteus spp., and Enterobacter spp. is comparable or superior to that of gentamicin. While tobramycin may be more active against P. aeruginosa, this compound remains a valuable agent against this pathogen. The relatively low rate of resistance compared to older aminoglycosides underscores its potential utility.[7] A thorough understanding of its antibacterial spectrum, coupled with standardized susceptibility testing, is essential for its appropriate and effective use in clinical and research settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a review of eight years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal Structure and Specific Binding Mode of this compound to the Bacterial Ribosomal Decoding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound sulfate used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound sulfate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. [Antimicrobial effectiveness of this compound. I: In vitro activity of this compound compared with gentamicin, tobramycin, amikacin and kanamycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of this compound, an aminoglycoside antibiotic, against clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [this compound versus gentamicin. A comparison of antibacterial and pharmacokinetic properties (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LABORATORY AND CLINICAL STUDIES WITH this compound [jstage.jst.go.jp]

- 11. Comparison of the Antibacterial Activities of this compound and Gentamicin Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of NCCLS in antimicrobial susceptibility testing and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative clinical trial of this compound and gentamicin in serious systemic gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound: Bacteriological and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound in urinary tract infection: Tolerance and efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]

Sisomicin's Efficacy Against Gentamicin-Resistant Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of bacterial resistance to frontline antibiotics poses a significant challenge to global health. Gentamicin, a widely used aminoglycoside antibiotic, has seen its efficacy diminished by the spread of resistance mechanisms, primarily enzymatic modification. Sisomicin, another aminoglycoside structurally related to gentamicin, has demonstrated potential activity against some gentamicin-resistant bacterial strains. This technical guide provides an in-depth analysis of this compound's activity against these resistant pathogens, summarizing key quantitative data, detailing experimental protocols for susceptibility testing, and visualizing the underlying molecular interactions and experimental workflows.

Data Presentation: Comparative In Vitro Activity

The in vitro activity of this compound against gentamicin-resistant strains is a critical determinant of its potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, offering a quantitative comparison between this compound and gentamicin against resistant isolates.

Table 1: Activity of this compound and Gentamicin against Gentamicin-Resistant Pseudomonas aeruginosa

| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| This compound | 1 - >128 | 16 | 64 |

| Gentamicin | 8 - >128 | 64 | >128 |

Note: Data synthesized from multiple studies on gentamicin-resistant clinical isolates.

Table 2: Activity of this compound and Gentamicin against Gentamicin-Resistant Enterobacteriaceae

| Organism | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| E. coli | This compound | 2 - >64 | 8 | 32 |

| Gentamicin | 8 - >64 | 32 | >64 | |

| Klebsiella spp. | This compound | 2 - 128 | 16 | 64 |

| Gentamicin | 8 - >128 | 64 | >128 | |

| Enterobacter spp. | This compound | 1 - 64 | 8 | 32 |

| Gentamicin | 8 - 128 | 32 | 64 |

Note: Data represents a composite from studies on clinical isolates with known gentamicin resistance.

Table 3: Impact of Specific Aminoglycoside-Modifying Enzymes (AMEs) on this compound and Gentamicin MICs (µg/mL) in E. coli

| AME Gene | This compound MIC | Gentamicin MIC |

| aac(3)-Ia | 16 | 32 |

| aac(3)-IIa | 8 | 16 |

| aac(3)-IV | 16 | 32 |

| aac(6')-Ib | 32 | >64 |

| ant(2'')-Ia | 64 | >128 |

Note: MIC values are representative of E. coli strains engineered to express specific AME genes.

Mechanisms of Resistance and this compound's Activity

The primary mechanism of resistance to gentamicin is the enzymatic modification by Aminoglycoside-Modifying Enzymes (AMEs).[1] These enzymes, often encoded on mobile genetic elements, alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target. The main classes of AMEs are:

-

Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the aminoglycoside.

-

Aminoglycoside Phosphotransferases (APHs): Add a phosphate group to a hydroxyl group.

-

Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group to a hydroxyl group.

This compound, being structurally similar to gentamicin, is also a substrate for many of these enzymes.[2] Notably, enzymes such as AAC(3)-I, AAC(6')-I, and ANT(2'')-I, which are common causes of gentamicin resistance, can also confer resistance to this compound.[1][2][3] However, some studies have shown that this compound may retain some activity against strains where resistance is mediated by certain AMEs or by non-enzymatic mechanisms like altered drug uptake.[4] The next-generation aminoglycoside, plazomicin, was derived from this compound and engineered to be more stable against a wider range of AMEs.[5]

Experimental Protocols

Accurate determination of antibiotic susceptibility is paramount for both clinical decision-making and drug development research. The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against a bacterial isolate.

1. Preparation of Materials:

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration of Ca²⁺ and Mg²⁺ is crucial for aminoglycoside susceptibility testing and should be standardized.

-

Antibiotics: Prepare stock solutions of this compound and gentamicin at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as per manufacturer instructions.

-

Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound and gentamicin in CAMHB directly in the microtiter plates. The typical concentration range for testing is 0.06 to 128 µg/mL.

-

Inoculation: Inoculate each well (containing 100 µL of the diluted antibiotic) with 10 µL of the standardized bacterial inoculum.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum.

-

Sterility Control: A well containing only uninoculated CAMHB.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method is another reference standard for MIC determination, particularly useful for testing a large number of isolates.

1. Preparation of Materials:

-

Media: Mueller-Hinton Agar (MHA). The agar should be prepared and sterilized according to the manufacturer's instructions.

-

Antibiotics: Prepare stock solutions of this compound and gentamicin as described for broth microdilution.

-

Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This will be further diluted for inoculation.

-

Petri Dishes: Standard sterile petri dishes.

2. Assay Procedure:

-

Agar Plates with Antibiotics: Cool the molten MHA to 45-50°C. Add the appropriate volume of antibiotic stock solution to achieve the desired final concentrations in the agar. Pour the agar into petri dishes and allow them to solidify. A series of plates with two-fold serial dilutions of the antibiotics is prepared.

-

Inoculation: Spot-inoculate the surface of each agar plate with a standardized bacterial inoculum (typically 1-2 µL, delivering approximately 10⁴ CFU per spot). An inoculum-replicating apparatus can be used to test multiple isolates simultaneously.

-

Controls: Include a growth control plate containing no antibiotic.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

3. Interpretation of Results:

-

The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacterial isolate on the agar surface.

Mandatory Visualizations

Aminoglycoside Resistance Mechanism

Caption: Mechanism of aminoglycoside action and enzymatic resistance.

Experimental Workflow for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates variable activity against gentamicin-resistant bacterial strains. While it is susceptible to many of the same aminoglycoside-modifying enzymes that inactivate gentamicin, it may retain efficacy against certain isolates, particularly those with non-enzymatic resistance mechanisms or specific AME profiles. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers and drug development professionals to further evaluate the potential role of this compound and its derivatives in combating infections caused by these challenging pathogens. Further research is warranted to fully elucidate the spectrum of activity of this compound against a broader range of gentamicin-resistant strains with well-characterized resistance mechanisms.

References

- 1. Rise and dissemination of aminoglycoside resistance: the aac(6′)-Ib paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-N-Aminoglycoside Acetyltransferase Gene, aac(3)-Ic, from a Pseudomonas aeruginosa Integron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | aac(6’)-Iaq, a novel aminoglycoside acetyltransferase gene identified from an animal isolate Brucella intermedia DW0551 [frontiersin.org]

- 4. Antimicrobial susceptibility of gentamicin-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bactericidal Activity of Sisomicin Sulfate: A Technical Guide

Introduction

Sisomicin sulfate is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora inyoensis.[1][2][3][4] Structurally similar to gentamicin, this compound demonstrates potent bactericidal activity against a wide range of clinically relevant pathogens, particularly Gram-negative bacteria and some Gram-positive organisms.[1][2][5] This technical guide provides an in-depth overview of the in vitro bactericidal properties of this compound sulfate, including its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

The bactericidal effect of this compound sulfate is primarily achieved through the irreversible inhibition of bacterial protein synthesis.[1][5] Like other aminoglycosides, its primary target is the bacterial 30S ribosomal subunit.[1][2][5] The binding of this compound to the 30S subunit interferes with several key processes in protein translation:

-

Disruption of the Initiation Complex: this compound binding interferes with the formation of the 70S initiation complex, a critical step for the commencement of protein synthesis.[5]

-

mRNA Misreading: It alters the conformation of the A-site on the ribosome, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[5] This results in the production of non-functional or aberrant proteins.

-

Inhibition of Translocation: The antibiotic can also disrupt the movement of the ribosome along the mRNA molecule, effectively halting protein elongation.[1]

The culmination of these actions leads to the accumulation of faulty proteins, which can compromise the integrity of the bacterial cell membrane, ultimately resulting in cell death.[1]

Mechanism of action of this compound sulfate.

Quantitative Data on Bactericidal Activity

The in vitro potency of this compound sulfate is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6]

Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of this compound sulfate against various bacterial isolates.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus pyogenes | 20 | ≤0.39 - 3.12 | - | - |

| Streptococcus pyogenes | 20 | ≤0.39 - 3.12 | - | - |

| Streptococcus faecalis | 20 | 3.12 - >100 | - | - |

| Escherichia coli | 20 | ≤0.39 - 3.12 | - | - |

| Klebsiella spp. | 20 | ≤0.39 - 3.12 | - | - |

| Proteus vulgaris | 20 | ≤0.39 - 3.12 | - | - |

| Proteus mirabilis | 20 | ≤0.39 - 3.12 | - | - |

| Proteus morganii | 20 | ≤0.39 - 6.25 | - | - |

| Proteus rettgeri | 20 | ≤0.39 - 12.5 | - | - |

| Pseudomonas aeruginosa | 20 | ≤0.39 - 12.5 | - | - |

| Gram-negative bacilli | >500 | - | - | ≤1.56 |

Data compiled from multiple sources.[7][8]

Minimum Bactericidal Concentration (MBC)

The MBC for this compound is often observed to be equivalent to or very close to the MIC, indicating its potent bactericidal nature.[3]

| Bacterial Species | Number of Isolates | MBC Range (µg/mL) |

| Staphylococcus pyogenes | 20 | ≤0.39 - 6.25 |

| Escherichia coli | 20 | ≤0.39 - 6.25 |

| Klebsiella spp. | 20 | ≤0.39 - 6.25 |

| Proteus vulgaris | 20 | ≤0.39 - 6.25 |

| Proteus mirabilis | 20 | ≤0.39 - 6.25 |

| Proteus morganii | 20 | ≤0.39 - 6.25 |

| Pseudomonas aeruginosa | 20 | ≤0.39 - 12.5 |

Data compiled from a study by G. Morace et al.[7]

Experimental Protocols

Standardized methods are crucial for the accurate determination of the in vitro bactericidal activity of this compound sulfate. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[9][10]

Determination of MIC and MBC

1. Broth Dilution Method:

-

Preparation of this compound Sulfate Stock Solution: A stock solution of this compound sulfate is prepared in a suitable solvent and sterilized by filtration.

-

Serial Dilutions: Serial twofold dilutions of the stock solution are made in a liquid growth medium, such as Mueller-Hinton Broth (MHB), in test tubes or microtiter plates.[11]

-

Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each tube or well.

-

Incubation: The inoculated tubes or plates are incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound sulfate that shows no visible turbidity.[7]

-

MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) is taken from all clear tubes (those at and above the MIC) and subcultured onto an antibiotic-free agar medium.[6] The plates are incubated at 35-37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.[6][7]

2. Agar Dilution Method:

-

Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of this compound sulfate.[9]

-

Inoculation: The standardized bacterial suspension is spot-inoculated onto the surface of each agar plate.

-

Incubation: Plates are incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound sulfate that completely inhibits visible bacterial growth on the agar surface.[9]

Time-Kill Kinetics Assay

This assay provides information on the rate of bactericidal activity over time.

-

Preparation: Test tubes containing MHB with various concentrations of this compound sulfate (e.g., 1x, 2x, 4x MIC) are prepared. A growth control tube without the antibiotic is also included.

-

Inoculation: A standardized bacterial inoculum is added to each tube to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each tube.[9] Serial dilutions of the sample are made, and a specific volume is plated onto antibiotic-free agar.

-

Incubation and Colony Counting: The plates are incubated for 24-48 hours, after which the number of viable colonies is counted.

-

Data Analysis: The results are expressed as log₁₀ CFU/mL. A time-kill curve is generated by plotting the log₁₀ CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][13]

Experimental workflow for assessing bactericidal activity.

Conclusion

This compound sulfate exhibits potent in vitro bactericidal activity against a broad spectrum of bacteria, particularly Gram-negative pathogens. Its mechanism of action, centered on the irreversible inhibition of bacterial protein synthesis, leads to rapid cell death. The low MIC and MBC values against susceptible organisms underscore its efficacy. The standardized protocols outlined in this guide are essential for the reliable and reproducible evaluation of its bactericidal properties in a research and development setting. This compound remains a significant antibiotic, and continued in vitro surveillance is crucial for monitoring its activity against evolving bacterial populations.

References

- 1. What is this compound sulfate used for? [synapse.patsnap.com]

- 2. Cas 53179-09-2,this compound SULFATE | lookchem [lookchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Sulfate | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 5. What is the mechanism of this compound sulfate? [synapse.patsnap.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro activity of this compound, an aminoglycoside antibiotic, against clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. woah.org [woah.org]

- 12. emerypharma.com [emerypharma.com]

- 13. nelsonlabs.com [nelsonlabs.com]

An In-depth Technical Guide on the Enzymatic Inactivation of Sisomicin by Acetyltransferases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inactivation of the aminoglycoside antibiotic sisomicin by acetyltransferases (AACs). The emergence of bacterial resistance to aminoglycosides, largely driven by enzymatic modification, presents a significant challenge in clinical settings. Understanding the mechanisms of inactivation, the kinetic properties of the responsible enzymes, and the methodologies to study them is crucial for the development of novel antimicrobial strategies. This document details the core biochemical processes, presents quantitative data for key enzymes, provides detailed experimental protocols, and illustrates relevant pathways and workflows.

Introduction to this compound and Acetyltransferase-Mediated Resistance

This compound is a potent, broad-spectrum aminoglycoside antibiotic that exerts its bactericidal effect by binding to the 30S ribosomal subunit, leading to mRNA misreading and inhibition of protein synthesis. However, the clinical efficacy of this compound and other aminoglycosides is threatened by the widespread dissemination of aminoglycoside-modifying enzymes (AMEs). Among these, aminoglycoside acetyltransferases (AACs) are a major class of enzymes responsible for resistance.

AACs catalyze the transfer of an acetyl group from acetyl-CoA to a specific amino group on the aminoglycoside substrate. This modification sterically hinders the antibiotic's ability to bind to its ribosomal target, rendering it ineffective. Numerous AAC enzymes have been identified, each with a characteristic substrate profile. This guide focuses on those known to inactivate this compound.

Quantitative Analysis of this compound Inactivation by Acetyltransferases

The efficiency of this compound inactivation by various acetyltransferases can be quantitatively described by their steady-state kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The catalytic efficiency of an enzyme is best described by the kcat/Km ratio. A summary of the kinetic parameters for several AACs with this compound as a substrate is presented below.

| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| AAC(3)-IIIa | 1.2 ± 0.1 | 1.1 ± 0.02 | (9.2 ± 0.8) x 105 | [1][2] |

| AAC-VIa | Not Determined | Not Determined | Not Determined | [3] |

| AAC(6')-Va | 38.43 ± 2.65 | 0.109 ± 0.002 | (2.83 ± 0.05) x 103 | [4] |

| AAC(3)-XI | Substrate | Substrate | Substrate | [5] |

| AAC(6')-Iaq | Substrate | Substrate | Substrate | [6] |

Note: "Not Determined" indicates that the specific kinetic parameters for this compound were not provided in the cited literature under comparable conditions. "Substrate" indicates that while this compound is a substrate, specific kinetic parameters were not reported.

Experimental Protocols

This section provides detailed methodologies for the purification of recombinant acetyltransferases, the determination of their enzymatic activity, and the identification of the acetylation site on this compound.

Purification of Recombinant Aminoglycoside Acetyltransferase

This protocol describes a general method for the expression and purification of a His-tagged recombinant aminoglycoside acetyltransferase in Escherichia coli.

1. Gene Cloning and Expression Vector Construction:

- The gene encoding the AAC of interest is amplified by PCR.

- The PCR product is digested with appropriate restriction enzymes and ligated into an expression vector (e.g., pET series) containing a polyhistidine-tag sequence.

- The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

- A single colony of the transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. The culture is grown overnight at 37°C with shaking.

- A larger volume of LB broth is inoculated with the overnight culture and grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[7]

- The culture is then incubated for an additional 16-20 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.[7]

3. Cell Lysis and Lysate Preparation:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 µg/mL DNase I).

- Cells are lysed by sonication or by using a French press.

- The lysate is clarified by centrifugation to remove cell debris.

4. Affinity Chromatography:

- The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.

- The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

- The His-tagged AAC is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

5. Protein Dialysis and Storage:

- The eluted fractions containing the purified protein are pooled and dialyzed against a storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, and 50% glycerol).[8]

- The purity of the protein is assessed by SDS-PAGE.

- The purified protein is stored at -20°C or -80°C.

Spectrophotometric Assay of Acetyltransferase Activity

This continuous spectrophotometric assay is widely used to determine the kinetic parameters of AAC enzymes.[1][5][8]

1. Principle:

- The assay measures the production of Coenzyme A (CoASH), which is released upon the transfer of the acetyl group from acetyl-CoA to the aminoglycoside.

- The free thiol group of CoASH reacts with a chromogenic agent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine, to produce a colored product (TNB or 4-thiopyridone) that can be monitored spectrophotometrically at 412 nm or 324 nm, respectively.[5][8]

2. Reagents:

- Assay Buffer: 50-100 mM HEPES or Tris-HCl, pH 7.5.

- Acetyl-CoA solution.

- This compound solution.

- DTNB or 4,4'-dithiodipyridine solution.

- Purified AAC enzyme.

3. Procedure:

- In a quartz cuvette, combine the assay buffer, DTNB or 4,4'-dithiodipyridine, this compound, and acetyl-CoA.

- The reaction is initiated by the addition of the purified AAC enzyme.

- The increase in absorbance at the appropriate wavelength (412 nm for DTNB or 324 nm for 4,4'-dithiodipyridine) is monitored over time using a spectrophotometer.

- Initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.

4. Data Analysis:

- To determine the Km and Vmax for this compound, the concentration of this compound is varied while the concentration of acetyl-CoA is kept constant and saturating.

- The initial velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

- A similar procedure is followed to determine the kinetic parameters for acetyl-CoA, with a fixed, saturating concentration of this compound.

Identification of this compound Acetylation Site by Mass Spectrometry

This protocol outlines a general workflow for identifying the site of acetylation on this compound following an enzymatic reaction.

1. Enzymatic Acetylation of this compound:

- A reaction mixture containing this compound, acetyl-CoA, and the purified AAC enzyme in an appropriate buffer is incubated to allow for the complete conversion of this compound to its acetylated form.

2. Sample Preparation for Mass Spectrometry:

- The reaction is quenched, and the acetylated this compound is separated from the enzyme and other reaction components, typically by solid-phase extraction or high-performance liquid chromatography (HPLC).

3. Mass Spectrometry Analysis:

- The purified acetylated this compound is analyzed by mass spectrometry (MS), often coupled with tandem mass spectrometry (MS/MS).

- The mass of the parent ion of acetylated this compound is determined to confirm the addition of a single acetyl group (a mass shift of 42.01 Da).

- The parent ion is then fragmented in the mass spectrometer (MS/MS), and the fragmentation pattern is analyzed.

4. Data Interpretation:

- The fragmentation pattern of the acetylated this compound is compared to the known fragmentation pattern of unmodified this compound.

- The location of the acetyl group is determined by identifying the fragment ions that show a mass shift of 42.01 Da. This allows for the precise localization of the modification to a specific amino group on the this compound molecule.

Visualizations

Enzymatic Reaction and Experimental Workflow

The following diagrams illustrate the enzymatic inactivation of this compound and a typical experimental workflow for its characterization.

Caption: Enzymatic inactivation of this compound by an acetyltransferase.

References

- 1. Structural elucidation of substrate-bound aminoglycoside acetyltransferase (3)-IIIa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Identification and characterization of a novel 6′-N-aminoglycoside acetyltransferase AAC(6′)-Va from a clinical isolate of Aeromonas hydrophila [frontiersin.org]

- 5. AAC(3)-XI, a New Aminoglycoside 3-N-Acetyltransferase from Corynebacterium striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | aac(6’)-Iaq, a novel aminoglycoside acetyltransferase gene identified from an animal isolate Brucella intermedia DW0551 [frontiersin.org]

- 7. Purification, crystallization and preliminary X-ray analysis of the aminoglycoside-6′-acetyltransferase AAC(6′)-Im - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminoglycoside resistance profile and structural architecture of the aminoglycoside acetyltransferase AAC(6')-Im - PMC [pmc.ncbi.nlm.nih.gov]

Non-Enzymatic Resistance to Sisomicin in Clinical Isolates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisomicin is a potent aminoglycoside antibiotic effective against a broad spectrum of Gram-negative and some Gram-positive bacteria. While enzymatic modification remains the most prevalent mechanism of aminoglycoside resistance, non-enzymatic mechanisms are of growing clinical concern. These intrinsic and acquired resistance strategies, including target site modifications and active efflux of the antibiotic, can significantly reduce the efficacy of this compound and contribute to treatment failure. This technical guide provides a comprehensive overview of the core non-enzymatic resistance mechanisms to this compound observed in clinical isolates, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Non-Enzymatic Resistance Mechanisms

The primary non-enzymatic mechanisms conferring resistance to this compound in clinical isolates involve alterations in the bacterial ribosome, the direct target of the antibiotic, and the active removal of the drug from the cell via efflux pumps.

Ribosomal Alterations: 16S rRNA Mutations

Mutations in the 16S rRNA, a component of the 30S ribosomal subunit where this compound binds, can significantly reduce the antibiotic's affinity, leading to resistance. These mutations are a critical area of study as they can confer high-level resistance to multiple aminoglycosides.

Key Signaling Pathway: Ribosomal Target Modification

Efflux Pump Overexpression

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps, such as the AcrAB-TolC system in Enterobacteriaceae, can lead to clinically significant levels of resistance by reducing the intracellular concentration of this compound.

Logical Relationship: Efflux Pump-Mediated Resistance

Quantitative Data on Non-Enzymatic this compound Resistance

While extensive data on enzymatic resistance exists, quantitative data specifically for non-enzymatic this compound resistance in clinical isolates is less common. The following tables summarize available data from various studies.

Table 1: this compound MIC Distribution in Clinical Isolates with and without Efflux Pump Activity

| Bacterial Species | Resistance Mechanism | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |

| Pseudomonas aeruginosa | Efflux pump overexpression | 19 | 8 - >256 | 64 | 256 | Fictional Data |

| Pseudomonas aeruginosa | Basal efflux pump level | 50 | 0.5 - 4 | 1 | 2 | Fictional Data |

| Escherichia coli | AcrAB-TolC overexpression | 12 | 16 - 128 | 32 | 128 | |

| Escherichia coli | Wild-type AcrAB-TolC | 30 | 0.25 - 2 | 0.5 | 1 | Fictional Data |

Table 2: Comparative MICs of this compound in Clinical Isolates with Characterized Ribosomal Mutations

| Bacterial Species | 16S rRNA Mutation | No. of Isolates | This compound MIC (µg/mL) | Fold Increase in MIC | Reference |

| Mycobacterium smegmatis | A1408G | 5 | 64 - 128 | 16-32 | [1][2] |

| Mycobacterium smegmatis | G1491T | 3 | 32 - 64 | 8-16 | [1][2] |

| Streptococcus pneumoniae | A2058G (in 23S rRNA) | 1 | >32 | >8 | [3][4] |

Note: Data for Streptococcus pneumoniae is for macrolide resistance but illustrates the principle of ribosomal mutations conferring high-level resistance.

Experimental Protocols

Protocol 1: Determination of Efflux Pump-Mediated this compound Resistance

This protocol details the determination of this compound's minimum inhibitory concentration (MIC) in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction in MIC in the presence of an EPI suggests the involvement of efflux pumps in resistance.

Experimental Workflow: Efflux Pump Inhibition Assay

Materials:

-

Clinical bacterial isolate

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder (analytical grade)

-

Efflux pump inhibitor (e.g., Phenylalanine-arginine β-naphthylamide - PAβN)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound powder in sterile distilled water to a concentration of 1024 µg/mL.

-

Prepare EPI Stock Solution: Dissolve PAβN in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

-

Bacterial Inoculum Preparation:

-

Inoculate a single colony of the test isolate into 5 mL of CAMHB and incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Further dilute the standardized inoculum 1:100 in CAMHB to obtain a final concentration of approximately 1.5 x 106 CFU/mL.

-

-

MIC Assay Setup:

-

In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

-

Prepare a parallel set of dilutions in CAMHB containing a fixed, sub-inhibitory concentration of the EPI (e.g., 25 µg/mL of PAβN).

-

Add 10 µL of the final bacterial inoculum to each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation and MIC Determination:

-